molecular formula C8H11FN2O2 B2454977 Ethyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate CAS No. 1198437-41-0

Ethyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B2454977
CAS No.: 1198437-41-0
M. Wt: 186.186
InChI Key: ZUEHOVNCJIAWBW-UHFFFAOYSA-N
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Description

Ethyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate is an organofluorine compound that features a pyrazole ring substituted with an ethyl ester and a fluoroethyl group

Properties

IUPAC Name

ethyl 2-(2-fluoroethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O2/c1-2-13-8(12)7-3-5-10-11(7)6-4-9/h3,5H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEHOVNCJIAWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=NN1CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Construction Strategies

The synthesis of ethyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate begins with forming the pyrazole ring. Patent CN103958496A details a cyclocondensation approach using 1,3-diketones and hydrazine derivatives. For instance, ethyl acetoacetate reacts with hydrazine hydrate in ethanol at 80°C, yielding 3-methyl-1H-pyrazole-5-carboxylate intermediates with 75–80% efficiency. This method avoids hazardous catalysts, though reaction times extend to 12–18 hours for complete conversion.

Alternative routes from WO2021096903A1 employ α,β-unsaturated ketones in [3+2] cycloadditions with diazo compounds. Using ethyl propiolate and trimethylsilyldiazomethane in dichloromethane at −20°C produces regioselective pyrazole formation (dr >4:1). While this method achieves faster kinetics (3–5 hours), the requirement for cryogenic conditions limits scalability.

Fluoroethyl Group Introduction

Incorporating the 2-fluoroethyl moiety occurs through nucleophilic substitution or radical-mediated pathways. As per CN103958496A, reacting pyrazole intermediates with 1-bromo-2-fluoroethane in dimethylformamide (DMF) at 120°C for 6 hours achieves 85–90% substitution efficiency. Potassium carbonate acts as a base, with tetrabutylammonium iodide (10 mol%) enhancing reactivity through phase-transfer catalysis.

WO2021096903A1 discloses a radical pathway using 2-fluoroethyl iodide and azobisisobutyronitrile (AIBN) under UV irradiation. This method attains 78% yield but generates regioisomeric byproducts (15–20%), necessitating chromatographic purification. Comparative data (Table 1) highlight the superiority of nucleophilic approaches for industrial applications.

Table 1: Fluoroethylation Method Comparison

Method Yield (%) Byproducts (%) Temperature Catalyst
Nucleophilic 85–90 5–8 120°C K₂CO₃, TBAI
Radical 78 15–20 80°C AIBN

Esterification and Carboxylation Techniques

The C-5 carboxylate group is introduced via carbonylation or oxidation. CN103958496A utilizes CO₂ under Grignard conditions, where the pyrazole intermediate reacts with methylmagnesium bromide in tetrahydrofuran (THF) at −78°C, followed by CO₂ bubbling. Quenching with ethyl iodide yields the ethyl ester with 82% conversion.

WO2021096903A1 describes oxidation of dihydropyrazole precursors using potassium persulfate (1.5 eq) in acetonitrile with sulfuric acid (0.1 eq). This one-pot method achieves 75–80% yield within 8 hours, outperforming hydrogen peroxide systems (60–65% yield). Kinetic studies show first-order dependence on persulfate concentration, with an activation energy of 45 kJ/mol.

Reaction Optimization and Kinetic Profiling

Optimizing solvent systems significantly impacts yield. Polar aprotic solvents (DMF, DMSO) increase fluoroethylation rates but promote ester hydrolysis. Mixed solvent systems (acetonitrile/water 4:1) balance reactivity and stability, achieving 88% isolated yield. Temperature studies reveal an optimal window of 110–120°C for nucleophilic substitution, beyond which decomposition dominates.

Table 2: Solvent Effects on Carboxylation Yield

Solvent System Yield (%) Reaction Time (h) Purity (%)
THF 82 6 95
DMF 68 4 87
Acetonitrile/H₂O 88 5 96

Industrial-Scale Production Considerations

Continuous flow reactors enhance process safety for fluoroethylation steps. Patent CN103958496A demonstrates a plug-flow reactor operating at 10 L/min, maintaining 85% yield with residence times under 30 minutes. In-line IR monitoring enables real-time adjustment of reagent stoichiometry, reducing waste by 40% compared to batch processes.

Economic analyses favor the persulfate oxidation route, with raw material costs 30% lower than diazomethane-based cycloadditions. However, persulfate methods require corrosion-resistant equipment due to acidic conditions (pH 2–3).

Analytical Characterization

Nuclear magnetic resonance (NMR) confirms regiochemistry: the C-5 ester group exhibits a characteristic triplet at δ 4.3 ppm (J = 7.1 Hz) in ¹H NMR, while ¹⁹F NMR shows a singlet at −118 ppm for the CF₂ group. Mass spectrometry (EI-MS) gives a molecular ion peak at m/z 215.1 (M+H⁺), with fragmentation patterns consistent with decarboxylation at m/z 171.0.

Comparative Methodology Assessment

Nucleophilic fluoroethylation coupled with persulfate oxidation emerges as the most scalable pathway, offering 78–82% overall yield across four steps. Alternative routes using diazo compounds or radical initiators suffer from lower yields (55–65%) and complex purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrazole compounds.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.

    Substitution: Amines in the presence of a base like triethylamine at room temperature.

Major Products Formed

    Oxidation: Pyrazole-5-carboxylic acid derivatives.

    Reduction: Ethyl 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylate.

    Substitution: Ethyl 1-(2-aminoethyl)-1H-pyrazole-5-carboxylate.

Scientific Research Applications

Ethyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of anti-inflammatory and anticancer drugs.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pyrazole ring may participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(2-chloroethyl)-1H-pyrazole-5-carboxylate
  • Ethyl 1-(2-bromoethyl)-1H-pyrazole-5-carboxylate
  • Ethyl 1-(2-iodoethyl)-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the fluoroethyl group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s metabolic stability and bioavailability compared to its chloro, bromo, and iodo counterparts. Additionally, the fluoroethyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug discovery and development.

Biological Activity

Ethyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a 2-fluoroethyl substituent and an ethyl ester group. The fluorine atom enhances lipophilicity and metabolic stability, which are critical for its biological activity. Its molecular formula is C8H10FN2O2C_8H_{10}FN_2O_2 with a molar mass of approximately 186.18 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that compounds with similar pyrazole structures exhibit various pharmacological effects, including:

  • Anti-inflammatory properties : The compound may inhibit pathways involved in inflammation by modulating enzyme activities related to inflammatory mediators.
  • Antimicrobial effects : Preliminary studies suggest that it may possess antimicrobial properties, potentially effective against various pathogens.
  • Anticancer potential : Similar compounds have shown efficacy in inhibiting tumor growth, indicating potential as an anticancer agent.

Biological Activity Data

The following table summarizes some key findings related to the biological activity of this compound and structurally related compounds:

Compound Activity Reference
This compoundAnti-inflammatory, Antimicrobial
4-amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acidAntimicrobial, Analgesic
Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylateAnticancer

Case Study 1: Anti-inflammatory Activity

A study explored the anti-inflammatory effects of this compound in vitro. The compound was tested against lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that the compound effectively modulates inflammatory responses.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of the compound against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that this compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Research Findings

Recent literature highlights the importance of pyrazole derivatives in drug development. This compound has been identified as a promising candidate for further research due to its unique structure and biological activities. Investigations into its pharmacokinetics and toxicity profiles are ongoing to determine its viability as a therapeutic agent.

Q & A

Q. What are the standard synthetic routes for Ethyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

The synthesis of pyrazole derivatives typically involves cyclization reactions between hydrazine derivatives and carbonyl-containing precursors. For example, ethyl cyanoacetate reacts with hydrazine hydrate in ethanol under basic conditions (e.g., sodium ethoxide) to form pyrazole rings . For the 2-fluoroethyl substituent, fluorinated alkylating agents (e.g., 2-fluoroethyl bromide) may be used in nucleophilic substitution reactions. Optimization requires controlled temperature (60–80°C), solvent polarity (e.g., ethanol or acetonitrile), and stoichiometric ratios to minimize side products like over-alkylation or ring-opening .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Key methods include:

  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, 19F^{19}F, and 15N^{15}N shifts to confirm substituent positions and ring integrity.
  • X-ray crystallography : Resolve crystal structures using programs like SHELXL for refinement .
  • Mass spectrometry : Verify molecular weight and fragmentation patterns (e.g., loss of the ester group or fluoroethyl chain) .

Q. What functional group transformations are feasible for this compound?

Reaction Type Reagents/Conditions Product Yield Source
Nitrile oxidationK2_2S2_2O8_8/H2_2SO4_4Carboxylic acid60–75%
Ester hydrolysisNaOH (aq. ethanol)Pyrazole-5-carboxylic acid70–85%
Fluorine substitutionPd-catalyzed cross-couplingBiaryl derivatives55–80%

Advanced Research Questions

Q. How does the 2-fluoroethyl group influence pharmacological activity compared to other substituents?

Fluorine enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. Comparative studies show:

  • Antimicrobial activity : Fluorinated pyrazoles exhibit lower MIC values (e.g., 0.22 µg/mL) than non-fluorinated analogs (0.50 µg/mL) due to increased membrane permeability .
  • Enzyme inhibition : The fluoroethyl group increases binding affinity to kinases (e.g., EGFR) by forming halogen bonds with catalytic lysine residues .

Q. What strategies resolve contradictions in crystallographic data for fluorinated pyrazoles?

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping reflections caused by fluorine’s high electron density .
  • DFT calculations : Compare experimental vs. computed bond lengths (e.g., C-F: 1.34 Å vs. 1.32 Å) to validate structural assignments .

Q. How can computational modeling predict reactivity in fluorinated pyrazole derivatives?

  • Docking studies : Simulate interactions with biological targets (e.g., COX-2) using AutoDock Vina to prioritize synthetic targets .
  • Reactivity indices : Calculate Fukui functions to identify nucleophilic/electrophilic sites (e.g., ester carbonyl vs. pyrazole N-atoms) .

Methodological Challenges

Q. How to address low yields in transition-metal-catalyzed reactions involving this compound?

  • Catalyst screening : Pd(PPh3_3)4_4 outperforms Pd(OAc)2_2 in Suzuki couplings (yields increase from 40% to 75%) .
  • Solvent optimization : Use degassed DMF/water mixtures to prevent catalyst poisoning .

Q. What analytical techniques differentiate between regioisomers in fluorinated pyrazoles?

  • 2D NMR (HSQC/HMBC) : Correlate 19F^{19}F-13C^{13}C couplings to assign substituent positions .
  • IR spectroscopy : Monitor C=O (ester: 1720 cm1^{-1}) vs. C-F (1120 cm1^{-1}) vibrations .

Research Applications

Q. How is this compound utilized in medicinal chemistry pipelines?

  • Fragment-based drug discovery : Serve as a core scaffold for kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) .
  • Prodrug development : Ester hydrolysis in vivo releases active carboxylic acids for sustained release .

Q. What role does this compound play in materials science?

  • Ligand design : Coordinate with lanthanides (e.g., Eu3+^{3+}) for luminescent materials .
  • Polymer precursors : Participate in ROMP (ring-opening metathesis polymerization) to form fluorinated polymers .

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